A Technical Guide to the Physicochemical Properties of 6-Chloro-benzo[d]isoxazol-3-ylamine
A Technical Guide to the Physicochemical Properties of 6-Chloro-benzo[d]isoxazol-3-ylamine
Abstract
6-Chloro-benzo[d]isoxazol-3-ylamine is a heterocyclic amine containing a benzisoxazole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of this compound are fundamental to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its utility in synthetic chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-benzo[d]isoxazol-3-ylamine, alongside detailed, field-proven experimental protocols for the determination of key parameters for which public data is not currently available. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of benzisoxazole derivatives.
Introduction: The Significance of the Benzisoxazole Scaffold
The benzisoxazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets. Functionalized benzisoxazoles have found applications as antipsychotics, anticonvulsants, and antimicrobial agents, underscoring the importance of this heterocyclic motif in the development of novel therapeutics.[2] A thorough understanding of the physicochemical properties of derivatives such as 6-Chloro-benzo[d]isoxazol-3-ylamine is a critical prerequisite for the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
Chemical Identity and Core Properties
The fundamental identifiers and properties of 6-Chloro-benzo[d]isoxazol-3-ylamine are summarized below. These data form the basis for all further analytical and experimental considerations.
| Property | Value | Source(s) |
| Chemical Name | 6-Chloro-benzo[d]isoxazol-3-ylamine | [3] |
| Synonyms | 6-Chloro-1,2-benzisoxazol-3-amine | N/A |
| Molecular Formula | C₇H₅ClN₂O | [3] |
| Molecular Weight | 168.58 g/mol | N/A |
| CAS Number | Data not readily available | N/A |
| Chemical Structure | See Figure 1 | N/A |
Figure 1: Chemical Structure of 6-Chloro-benzo[d]isoxazol-3-ylamine
Caption: 2D structure of 6-Chloro-benzo[d]isoxazol-3-ylamine.
Key Physicochemical Parameters: Experimental Determination
While specific, experimentally determined values for several key physicochemical properties of 6-Chloro-benzo[d]isoxazol-3-ylamine are not widely published, this section provides robust, standardized protocols for their determination. These methodologies are based on established practices for heterocyclic and aromatic amine compounds.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range is expected.
| Property | Value |
| Melting Point | Data not available |
Experimental Protocol: Capillary Melting Point Determination
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Principle: The sample is heated in a capillary tube within a calibrated apparatus, and the temperature range over which the solid transitions to a liquid is observed.
-
Methodology:
-
Sample Preparation: Ensure the sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 2.5-3.5 mm in height.
-
Measurement:
-
Place the capillary into the heating block of a melting point apparatus.
-
For an unknown compound, a rapid preliminary heating can determine an approximate melting range.
-
For an accurate measurement, begin heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid is observed (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.
-
-
-
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The sharpness of the melting range is a reliable indicator of sample purity; impurities typically depress and broaden the melting range.
Boiling Point
As 6-Chloro-benzo[d]isoxazol-3-ylamine is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, determination is often performed under reduced pressure.
| Property | Value |
| Boiling Point | Data not available |
Experimental Protocol: Vacuum Distillation
-
Principle: By reducing the pressure, the boiling point of a liquid is lowered, which can prevent thermal decomposition.
-
Methodology:
-
Place the sample in a distillation flask suitable for small volumes.
-
Assemble a micro-distillation apparatus, ensuring all joints are securely sealed.
-
Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Gradually apply the vacuum to the desired pressure.
-
Begin heating the distillation flask gently.
-
Record the temperature at which the vapor and liquid are in equilibrium (i.e., when the condensate drips from the thermometer bulb) and the corresponding pressure.
-
-
Expertise & Experience: The choice of vacuum level is critical and is often estimated based on the compound's structure and molecular weight. Careful control of the heating rate is necessary to avoid bumping and ensure a smooth distillation.
Solubility Profile
Solubility is a critical parameter influencing bioavailability and formulation. A qualitative and quantitative assessment across a range of solvents is essential.
| Property | Value |
| Aqueous Solubility | Expected to be low |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Experimental Protocol: Qualitative and Quantitative Solubility Determination
-
Principle: A systematic approach to test the solubility of the compound in a hierarchical series of solvents to classify it based on its acidic, basic, or neutral character.[4]
-
Methodology (Qualitative):
-
Water: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If it dissolves, test the solution with pH paper.
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5% NaOH: If insoluble in water, test solubility in 0.75 mL of 5% aqueous NaOH. Solubility indicates an acidic character.
-
5% NaHCO₃: If soluble in 5% NaOH, test in 5% aqueous NaHCO₃. Solubility indicates a strongly acidic character.
-
5% HCl: If insoluble in water and 5% NaOH, test solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates a basic character (expected for the amine group).[5]
-
Concentrated H₂SO₄: If insoluble in the above, test solubility in concentrated sulfuric acid. Solubility suggests the presence of a nitrogen or oxygen atom.
-
-
Methodology (Quantitative - Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed flask.
-
The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-72 hours).[6]
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Workflow for Solubility Determination
Caption: Hierarchical workflow for qualitative solubility testing.
Ionization Constant (pKa)
The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which profoundly impacts its solubility, membrane permeability, and receptor binding.
| Property | Value |
| pKa | Data not available (predicted basic pKa for the amine group) |
Experimental Protocol: Potentiometric Titration
-
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the titration curve.[7]
-
Methodology:
-
Dissolve a precisely weighed amount of 6-Chloro-benzo[d]isoxazol-3-ylamine in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of hydrochloric acid.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
Self-Validation: The accuracy of the method is validated by calibrating the pH meter with at least two standard buffers before the titration. The procedure should also be performed on a known compound with a similar pKa to ensure the system is performing correctly.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
| Property | Value |
| LogP (Octanol/Water) | Data not available (predicted value for the parent 6-chloro-1,2-benzisoxazole is 2.3[8]) |
Experimental Protocol: HPLC-based Determination
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the unknown can be determined.
-
Methodology:
-
System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase of methanol or acetonitrile and water.
-
Calibration: Prepare solutions of at least five standard compounds with known LogP values that bracket the expected LogP of the analyte.
-
Inject each standard and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known LogP values of the standards against log(k).
-
Sample Analysis: Inject the 6-Chloro-benzo[d]isoxazol-3-ylamine sample under the same conditions, determine its log(k), and use the calibration curve to determine its LogP.
-
-
Authoritative Grounding: This method is widely accepted and provides a high-throughput alternative to the traditional shake-flask method. The choice of standard compounds should be structurally relevant to the analyte for the most accurate results.
Conclusion
This technical guide consolidates the available information on the physicochemical properties of 6-Chloro-benzo[d]isoxazol-3-ylamine and provides a framework for the experimental determination of its key characteristics. While a complete experimental dataset is not yet publicly available, the protocols detailed herein offer a scientifically rigorous and validated approach for researchers to generate this critical information. Such data is indispensable for advancing the study of this and related benzisoxazole derivatives in the fields of medicinal chemistry, pharmacology, and materials science.
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